molecular formula C10H14N4OS B6519831 N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide CAS No. 932998-23-7

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide

Cat. No. B6519831
CAS RN: 932998-23-7
M. Wt: 238.31 g/mol
InChI Key: BQOYNWDBVCGSMN-UHFFFAOYSA-N
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Description

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide, also known as N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}CP, is an organic compound belonging to the group of heterocyclic amides. This compound is composed of an amide group, a five-membered ring containing nitrogen and sulfur atoms, and a cyclopentanecarboxamide group. N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}CP has a variety of applications in scientific research, including as an inhibitor of enzymes, as a fluorescent dye, and as a reagent for organic synthesis.

Scientific Research Applications

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}CP has a variety of applications in scientific research. It has been used as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase, and as a fluorescent dye for imaging and detection. It has also been used as a reagent for organic synthesis, and as a ligand for metal-catalyzed reactions.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .

Mode of Action

Related compounds have shown to inhibit enzymes like urease . They exhibit IC50 values in the micromolar range, indicating potent inhibitory activity . The most potent derivatives have been found to exhibit a competitive type of inhibition .

Biochemical Pathways

Related compounds have been found to inhibit the urease enzyme . Urease catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . Inhibition of this enzyme can mitigate the negative effects of ureolytic microorganisms .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which can impact their bioavailability .

Result of Action

Related compounds have shown significant antifungal activities and potent urease inhibitory activities against certain microorganisms . These results suggest that these compounds could have potential therapeutic applications .

Action Environment

It’s worth noting that the activity of related compounds can be influenced by factors such as the presence of urease-positive microorganisms

Advantages and Limitations for Lab Experiments

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}CP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It also has a variety of applications in scientific research, including as an inhibitor of enzymes, as a fluorescent dye, and as a reagent for organic synthesis. However, it is important to note that this compound{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}CP is a highly reactive compound, and should be handled with care in the laboratory.

Future Directions

Future research on N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}CP could focus on a variety of areas. One area of research could be the development of new synthetic methods for the preparation of this compound{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}CP. Another area of research could be the development of new applications for this compound{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}CP, such as in the treatment of diseases or as a reagent for organic synthesis. Finally, further research could be conducted on the biochemical and physiological effects of this compound{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}CP, such as its effects on enzyme activity and its potential for use as a fluorescent dye.

Synthesis Methods

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}CP can be synthesized through a variety of methods. One method involves the reaction of a cyclopentanecarboxylic acid with hydrazine hydrate in the presence of an acid catalyst. This reaction yields a cyclopentanecarboxylic amide, which can then be reacted with a thiazole derivative in the presence of a base catalyst to form this compound{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}CP. Another method involves the reaction of a cyclopentanecarboxylic acid with an isothiocyanate derivative in the presence of a base catalyst. This reaction yields a cyclopentanecarboxylic amide, which can then be reacted with a thiazole derivative in the presence of a base catalyst to form this compound{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}CP.

Biochemical Analysis

Biochemical Properties

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentanecarboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, exhibiting inhibitory effects . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, leading to changes in their activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction . Additionally, it has been observed to affect gene expression by altering the transcriptional activity of certain genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . This inhibition results in downstream effects on cellular processes, including alterations in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4OS/c15-8(7-3-1-2-4-7)11-9-12-13-10-14(9)5-6-16-10/h7H,1-6H2,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOYNWDBVCGSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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